molecular formula C14H8N2O2 B5854413 5-amino-6H-anthra[1,9-cd]isoxazol-6-one

5-amino-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5854413
M. Wt: 236.22 g/mol
InChI Key: LDZUYVMGXVWEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6H-anthra[1,9-cd]isoxazol-6-one (abbreviated as AIX) is a heterocyclic compound with a molecular formula C14H8N2O2. It is a derivative of anthracene and has been the subject of extensive research due to its potential applications in various fields such as medicine, material science, and electronics.

Scientific Research Applications

5-amino-6H-anthra[1,9-cd]isoxazol-6-one has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, 5-amino-6H-anthra[1,9-cd]isoxazol-6-one has been studied for its potential use in organic electronics due to its unique electronic and optical properties. It has also been studied for its use in the synthesis of novel materials such as metal-organic frameworks.

Mechanism of Action

The exact mechanism of action of 5-amino-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it has been shown to inhibit various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-amino-6H-anthra[1,9-cd]isoxazol-6-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and bacteria. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it has a low toxicity profile and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-amino-6H-anthra[1,9-cd]isoxazol-6-one is its versatility in various fields. It can be used in medicine, material science, and electronics. It also has a low toxicity profile and is well-tolerated by animals. However, one of the limitations of 5-amino-6H-anthra[1,9-cd]isoxazol-6-one is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 5-amino-6H-anthra[1,9-cd]isoxazol-6-one. In medicine, further studies are needed to determine its potential as a photosensitizer in photodynamic therapy. It also has potential applications in the treatment of viral infections and as a drug delivery system. In material science, further studies are needed to optimize its electronic and optical properties for use in organic electronics. It also has potential applications in the synthesis of novel materials such as metal-organic frameworks. In conclusion, 5-amino-6H-anthra[1,9-cd]isoxazol-6-one is a versatile compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.

Synthesis Methods

The synthesis of 5-amino-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthranilic acid with acetic anhydride and sodium nitrite. The resulting product is then treated with hydrazine hydrate to obtain 5-amino-6H-anthra[1,9-cd]isoxazol-6-one. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.

properties

IUPAC Name

10-amino-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c15-9-5-6-10-12-11(9)13(17)7-3-1-2-4-8(7)14(12)18-16-10/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZUYVMGXVWEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6874135

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